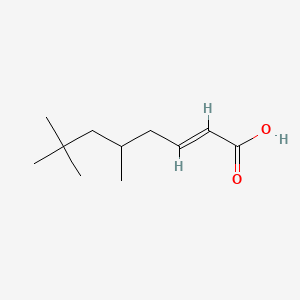

5,7,7-Trimethyloct-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85187-12-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(E)-5,7,7-trimethyloct-2-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+ |

InChI Key |

PUKIIUAGWAFYPN-FNORWQNLSA-N |

Isomeric SMILES |

CC(C/C=C/C(=O)O)CC(C)(C)C |

Canonical SMILES |

CC(CC=CC(=O)O)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5,7,7 Trimethyloct 2 Enoic Acid

Established Chemical Synthesis Routes

The synthesis of 5,7,7-trimethyloct-2-enoic acid, a structurally complex carboxylic acid, relies on established and versatile reactions in organic chemistry. These methods provide pathways to construct the carbon skeleton and introduce the requisite functional groups with control over the double bond geometry.

Olefination reactions are a cornerstone for the synthesis of α,β-unsaturated carbonyl compounds, including this compound. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are particularly prominent. nih.govorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of this compound, the key aldehyde precursor would be 3,5,5-trimethylhexanal (B1630633). This aldehyde can be reacted with a stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, to form the corresponding α,β-unsaturated ester. Subsequent hydrolysis of the ester group yields the desired carboxylic acid. Research has demonstrated that Wittig reactions can be performed in aqueous media, which offers a more environmentally friendly approach. acs.org The use of stabilized ylides generally favors the formation of the (E)-isomer, which corresponds to the trans configuration of the double bond. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that often provides superior yields and stereoselectivity. nih.gov This reaction employs a phosphonate (B1237965) carbanion, which is more reactive than the corresponding phosphonium ylide. The HWE reaction typically yields the (E)-alkene as the major product. The reaction of 3,5,5-trimethylhexanal with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base, would generate the ethyl ester of this compound, which can then be hydrolyzed.

A general comparison of these two methods is presented in the table below:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Reactivity | Generally lower | Generally higher |

| Stereoselectivity | (E)-isomer favored with stabilized ylides | Strong (E)-selectivity |

| Workup | Can be challenging due to the byproduct | Generally easier |

Constructing the carbon backbone of this compound can be achieved through targeted alkylation and chain elongation strategies. These methods involve the sequential addition of carbon units to a smaller precursor molecule.

One potential strategy involves the alkylation of a terminal alkyne. youtube.com This approach would begin with a suitable terminal alkyne which, after deprotonation with a strong base like sodium amide, can act as a nucleophile to attack an alkyl halide. youtube.com This process allows for the extension of the carbon chain. Subsequent functional group manipulations would be necessary to introduce the carboxylic acid and the specific substitution pattern of this compound.

Another approach is the "recursive +1" pathway, a bio-inspired method for carbon chain elongation. nih.govnih.gov This strategy, while primarily explored in biosynthetic systems, offers a conceptual framework for the stepwise addition of single carbon units to a ketoacid precursor. nih.govnih.gov

Microbial chain elongation processes, which are being explored for the synthesis of medium-chain fatty acids, could also be adapted. biorxiv.org These biological systems naturally extend carbon chains and could potentially be engineered to produce the specific branched structure of this compound. biorxiv.org

The carbon atom at position 5 in this compound is a chiral center, meaning the molecule can exist as two enantiomers. The synthesis of a specific enantiomer requires stereoselective methods.

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the "chiral pool." For instance, a stereoselective synthesis could involve an asymmetric aldol (B89426) reaction to set the stereochemistry at the C5 position. nih.gov

Another approach is the use of biocatalysis. Enzymes, being inherently chiral, can catalyze reactions with high stereoselectivity. For example, a kinetic resolution catalyzed by a lipase (B570770) could be used to separate a racemic mixture of this compound or its ester precursor. mdpi.com

The development of asymmetric syntheses for structurally related compounds, such as 12-hydroxyheptadecatrienoic acid and various disubstituted pyrrolidines, highlights the feasibility of these approaches for complex molecules. rsc.orgnih.gov

The synthesis of this compound is highly dependent on the availability and synthesis of key precursors. The most critical precursor is 3,5,5-trimethylhexanal . nih.gov

3,5,5-Trimethylhexanal can be synthesized through several routes:

Oxo reaction (hydroformylation) of diisobutylene : This is a common industrial method for producing the aldehyde. nih.govchemicalbook.com A recent patent describes an improved catalytic system for this reaction, using a metal catalyst with a triphenyl phosphine (B1218219) oxide compound and an organic phosphine compound, which allows for milder reaction conditions and higher yields. google.com

Oxidation of 3,5,5-trimethylhexanol : The corresponding alcohol can be oxidized to the aldehyde using standard oxidizing agents. cymitquimica.com

Aldol condensation : A mixture of 3,5,5-trimethylhexanal and propionaldehyde (B47417) can be reacted in the presence of a base to produce 2,5,7,7-tetramethyl-2-octenal. prepchem.com This demonstrates the reactivity of the aldehyde in forming larger carbon chains.

The physical and chemical properties of 3,5,5-trimethylhexanal are well-documented. nih.govcymitquimica.com

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol nih.gov |

| Boiling Point | 67-68 °C at 2.5 mmHg chemicalbook.com |

| Density | 0.817 g/mL at 25 °C chemicalbook.com |

Another important class of precursors are the phosphonium ylides or phosphonate esters used in olefination reactions, such as those derived from bromoacetic acid esters.

Biomimetic and Chemo-Enzymatic Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods by combining chemical and enzymatic transformations. These chemo-enzymatic approaches offer the potential for high selectivity and milder reaction conditions.

Enzymes can be powerful tools for the synthesis and derivatization of molecules like this compound. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions.

A chemo-enzymatic approach could involve the enzymatic reduction of a carboxylic acid to an aldehyde, which then undergoes a chemical Wittig reaction to form the α,β-unsaturated ester. beilstein-journals.orgnih.gov This strategy has been demonstrated for a variety of carboxylic acids and could be applicable to the synthesis of this compound. beilstein-journals.orgnih.gov

Furthermore, enzymes can be used for the stereoselective synthesis of chiral building blocks. For example, lipases can be used for the kinetic resolution of racemic alcohols or esters, which could be intermediates in the synthesis of a specific enantiomer of this compound. mdpi.commdpi.com

The development of chemo-enzymatic methods for the synthesis of various compounds, including propenylbenzene derivatives and phenolic antioxidants, highlights the broad applicability of this approach. frontiersin.orgnih.gov

Microbial Fermentation Pathways for Branched Enoic Acids

The biosynthesis of branched-chain fatty acids in microorganisms offers a promising and sustainable alternative to traditional chemical synthesis. While the specific microbial production of this compound has not been extensively documented, the established pathways for other branched-chain fatty acids provide a strong model for its potential biosynthesis.

In many bacteria, the synthesis of branched-chain fatty acids is initiated by primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. wikipedia.orgfrontiersin.orgnih.govnih.gov These amino acids are first converted to their corresponding α-keto acids. Subsequently, a branched-chain α-keto acid decarboxylase (BCKA) enzyme catalyzes the decarboxylation of these α-keto acids to produce branched short-chain acyl-CoA primers. wikipedia.org For instance, isovaleryl-CoA (derived from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine) serve as starter units for the fatty acid synthase (FAS) system. wikipedia.org

The elongation of these branched primers then proceeds via the standard fatty acid synthesis pathway, where malonyl-CoA units are sequentially added to the growing acyl chain. wikipedia.org The structure of this compound, with its gem-dimethyl group at position 7, strongly suggests a biosynthetic origin from a precursor derived from a non-canonical starter unit. A plausible biosynthetic route could involve a primer derived from the metabolism of a terpene-like precursor, which is then elongated by the fatty acid synthase machinery. The unsaturation at the C2-C3 position is likely introduced by a dehydratase enzyme during the elongation cycles.

The table below illustrates the common precursors for bacterial branched-chain fatty acid synthesis, providing a framework for the potential microbial production of complex structures like this compound.

| Precursor Amino Acid | Corresponding α-Keto Acid | Branched-Chain Acyl-CoA Primer | Resulting Fatty Acid Series |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-even and iso-odd chain |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even chain |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | anteiso-odd chain |

Novel Derivatization of this compound for Enhanced Functionality

To explore and potentially enhance the biological or physicochemical properties of this compound, various derivatization strategies can be employed. These modifications primarily target the carboxylic acid functional group, converting it into esters or amides, or by conjugating the entire molecule to larger, biologically active scaffolds.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. chemguide.co.uk However, given the potential for steric hindrance around the carboxylic group due to the branched alkyl chain, more robust methods may be required for efficient conversion, especially with bulky alcohols.

The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for esterifying sterically hindered carboxylic acids at room temperature. organic-chemistry.org This method's advantage lies in its ability to suppress side reactions and achieve high yields. organic-chemistry.org

The table below summarizes potential esterification reactions for this compound with various alcohols, along with typical reaction conditions.

| Alcohol | Reagents and Conditions | Expected Product |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 5,7,7-trimethyloct-2-enoate |

| Ethanol | DCC, DMAP, CH₂Cl₂, rt | Ethyl 5,7,7-trimethyloct-2-enoate |

| tert-Butanol | DCC, DMAP, CH₂Cl₂, rt | tert-Butyl 5,7,7-trimethyloct-2-enoate |

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct amidation by heating the carboxylic acid and amine is often inefficient and requires harsh conditions. More effective methods involve the activation of the carboxylic acid.

One common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, peptide coupling reagents such as B(OCH₂CF₃)₃ can facilitate the direct amidation of carboxylic acids and amines under milder conditions. nih.govacs.org For α,β-unsaturated carboxylic acids like the target compound, stereoretentive amidation methods have been developed to preserve the double bond geometry. acs.org

The following table outlines potential amidation reactions for this compound.

| Amine | Reagents and Conditions | Expected Product |

| Ammonia | 1. SOCl₂2. NH₃ | 5,7,7-Trimethyloct-2-enamide |

| Benzylamine | B(OCH₂CF₃)₃, MeCN, 80 °C | N-Benzyl-5,7,7-trimethyloct-2-enamide |

| Glycine methyl ester | DCC, HOBt, DMF | Methyl 2-((5,7,7-trimethyloct-2-enoyl)amino)acetate |

Conjugation with Biologically Relevant Scaffolds

Conjugating this compound to biologically relevant scaffolds, such as amino acids, peptides, or other natural products, represents a powerful strategy to potentially modulate its biological activity, improve pharmacokinetic properties, or create novel bioactive molecules. The carboxylic acid moiety provides a convenient handle for such conjugations, typically through the formation of an amide or ester linkage.

The process of amino acid conjugation is a well-established metabolic pathway for xenobiotic carboxylic acids in biological systems, often involving the formation of an acyl-CoA thioester intermediate followed by enzymatic transfer to an amino acid like glycine. researchgate.netal-edu.comnih.gov This natural process can be mimicked in the laboratory to create specific conjugates. Synthetic methods often employ peptide coupling reagents to facilitate the formation of the amide bond between the carboxylic acid and the amino group of the amino acid or peptide under mild conditions that preserve the stereochemistry of the amino acid. nih.gov

The conjugation of fatty acids to peptides has been shown to enhance the antimicrobial and antifungal activity of otherwise inactive peptides. Terpene-derived molecules have also been conjugated with amino acids to generate novel compounds with potential therapeutic applications. core.ac.uk Given the structural similarities of this compound to both fatty acids and terpene-derived structures, its conjugation to various scaffolds holds significant promise for generating new functional molecules.

The table below provides examples of potential conjugation reactions of this compound with biologically relevant molecules.

| Biologically Relevant Scaffold | Linkage Type | Potential Application |

| Glycine | Amide | Enhanced water solubility, metabolic probe |

| L-Proline | Amide | Chiral building block, potential for targeted delivery |

| Quinine | Ester | Development of novel antimalarial agents |

| Antimicrobial Peptide (AMP) | Amide | Enhancement of antimicrobial potency |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,7,7 Trimethyloct 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.

¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of 5,7,7-trimethyloct-2-enoic acid would reveal the number of distinct proton environments, their chemical shifts, and their coupling interactions, which are crucial for assigning the proton framework. The presence of the α,β-unsaturated system is a key feature. The vinylic protons at the C2 and C3 positions are expected to appear as doublets in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bond and the carboxylic acid group. The coupling constant (J-value) between these two protons would be indicative of the stereochemistry of the double bond (cis or trans).

The protons on the carbon atoms adjacent to the bulky tert-butyl group at C7 and the methyl group at C5 would exhibit characteristic chemical shifts and splitting patterns. The nine equivalent protons of the tert-butyl group at C7 would likely appear as a sharp singlet in the upfield region, around 0.9-1.0 ppm. The methylene (B1212753) protons at C4 and C6, and the methine proton at C5, would present more complex splitting patterns (multiplets) due to coupling with neighboring protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 6.5 - 7.5 | Doublet | J = 15-18 (trans) or 10-12 (cis) |

| H-3 | 5.5 - 6.5 | Doublet of triplets | J = 15-18 (trans) or 10-12 (cis), J = 6-8 |

| H-4 | 2.2 - 2.5 | Multiplet | |

| H-5 | 1.5 - 1.8 | Multiplet | |

| H-6 | 1.2 - 1.5 | Multiplet | |

| H-8 (3H) | 0.9 - 1.0 | Singlet | |

| H-9 (3H) | 0.9 - 1.0 | Singlet | |

| H-10 (3H) | 0.9 - 1.0 | Singlet | |

| -COOH | >10 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid (C1) is expected to be the most deshielded, appearing in the range of 165-185 ppm. The olefinic carbons, C2 and C3, would resonate in the region of 120-150 ppm. The quaternary carbon at C7, bonded to three methyl groups, would have a characteristic chemical shift around 30-40 ppm. The remaining aliphatic carbons (C4, C5, C6, and the methyl carbons) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | 165 - 185 |

| C2 (=CH) | 140 - 150 |

| C3 (=CH) | 120 - 130 |

| C4 (-CH₂-) | 30 - 40 |

| C5 (-CH-) | 25 - 35 |

| C6 (-CH₂-) | 40 - 50 |

| C7 (-C(CH₃)₃) | 30 - 40 |

| C8, C9, C10 (-C(CH₃)₃) | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton spin systems from H-2 through to the protons at C6 and the methyl group at C5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR data, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons. For instance, correlations would be expected between the vinylic proton H-2 and the carbonyl carbon C1, as well as with C3 and C4. The protons of the tert-butyl group would show correlations to C6 and the quaternary carbon C7. These correlations are invaluable for piecing together the entire molecular structure and confirming the assignment of quaternary carbons, which are not observed in an HSQC spectrum.

Mass Spectrometry (MS) Techniques for Isomer Differentiation and Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound, or its more volatile ester derivative, could be analyzed by GC-MS. The gas chromatograph would separate the compound from any impurities or isomers based on their boiling points and interactions with the column's stationary phase. The mass spectrometer would then ionize the eluted compound, typically using electron ionization (EI), and record the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Key fragments would likely arise from the cleavage of the C-C bonds, such as the loss of the tert-butyl group or cleavage adjacent to the double bond and carboxylic acid functional group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₂₀O₂), the calculated exact mass is 184.14633 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, precursor ions of this compound are selected in the first stage of the mass spectrometer. These selected ions are then subjected to collision-induced dissociation (CID), where they collide with neutral gas molecules, leading to fragmentation. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For this compound, characteristic losses can be observed that correspond to specific structural motifs. For instance, the loss of a water molecule (18 Da) from the protonated molecule is indicative of the carboxylic acid functional group. Cleavage at the branched points of the alkyl chain results in a series of fragment ions that allow for the precise mapping of the methyl groups. The analysis of these fragment ions, often referred to as b and y ions or a, b, c and x, y, z ions depending on the fragmentation process, allows for the reconstruction of the molecule's carbon skeleton and the localization of its functional groups. nih.gov The presence of specific immonium ions in the low mass region of the spectrum can also provide clues about the amino acid composition if the molecule were a peptide, but in this case, it helps to confirm the presence of certain small fragments. nih.gov

A detailed analysis of the MS/MS spectrum would reveal fragment ions corresponding to the cleavage at various points along the carbon chain. For example, cleavage alpha to the carbonyl group is a common fragmentation pathway for carboxylic acids. The stability of the resulting carbocations, influenced by the methyl branches, will dictate the relative intensities of the observed fragment ions. Software tools can assist in interpreting these complex fragmentation patterns by comparing them to theoretical fragmentation of the proposed structure. nih.gov

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 185.1542 [M+H]⁺ | 167.1436 | H₂O | Loss of water from the carboxylic acid group. |

| 185.1542 [M+H]⁺ | 141.1330 | C₃H₆ | Loss of propene, likely from the branched end. |

| 185.1542 [M+H]⁺ | 129.1330 | C₄H₈ | Cleavage at the C5-C6 bond. |

| 185.1542 [M+H]⁺ | 85.0653 | C₆H₁₂O₂ | Cleavage adjacent to the double bond. |

| 185.1542 [M+H]⁺ | 57.0704 | C₈H₁₄O₂ | tert-Butyl cation from the 7,7-dimethyl group. |

Note: This table is a hypothetical representation of expected fragmentation patterns and the m/z values are calculated based on the chemical formula.

Chemical Ionization (CI) and Electron Ionization (EI) for Methyl Branch Characterization

Electron ionization (EI) and chemical ionization (CI) are two common ionization techniques used in mass spectrometry that provide complementary information for structural elucidation.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, the resulting rich fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, EI would generate a complex spectrum with numerous fragment ions corresponding to cleavages at the methyl branches and along the carbon backbone. The analysis of these fragments, particularly the characteristic cleavage at the tertiary carbon atoms, helps to confirm the positions of the methyl groups at C5 and C7.

Chemical Ionization (CI): In contrast to EI, CI is a "softer" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule [M+H]⁺ or adduct ion. This is particularly useful for confirming the molecular weight of the compound. In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecules to produce ions. The choice of reagent gas can influence the degree of fragmentation, providing some control over the information obtained. For this compound, CI would be instrumental in confirming its molecular weight of 184.28 g/mol .

By comparing the data from both EI and CI, a more complete picture of the molecule's structure can be assembled. CI provides the molecular weight, while the detailed fragmentation pattern from EI confirms the connectivity and branching of the carbon skeleton.

Paternò-Büchi (PB) Reaction Coupled with MS for Double Bond Location

The precise localization of the carbon-carbon double bond in unsaturated compounds can be challenging with conventional MS techniques alone. The Paternò-Büchi (PB) reaction, a photochemical [2+2] cycloaddition, offers a powerful solution when coupled with mass spectrometry. nih.govresearchgate.net This method involves reacting the unsaturated compound, in this case, this compound, with a carbonyl compound (like acetone (B3395972) or benzophenone) under UV irradiation. nih.gov

The reaction proceeds by the formation of an oxetane (B1205548) ring at the site of the C=C double bond. Subsequent tandem mass spectrometry (MS/MS) analysis of the resulting PB adduct leads to characteristic fragmentation patterns that unambiguously reveal the original position of the double bond. nih.govnih.gov The oxetane ring is prone to cleavage under CID, typically breaking across the ring to produce two diagnostic fragment ions. The masses of these fragments directly correspond to the two alkyl chains on either side of the original double bond. For this compound, the PB reaction would occur at the C2=C3 position, and the subsequent MS/MS analysis would yield fragments that confirm this location. This technique is particularly valuable for distinguishing between isomers with different double bond positions. nih.govresearchgate.netnih.gov

Dimethyl Disulfide Derivatization for Double Bond Position Confirmation

Another effective chemical derivatization technique for pinpointing the location of double bonds in unsaturated compounds is the reaction with dimethyl disulfide (DMDS). researchgate.netsemanticscholar.orgnih.gov This method is often used in conjunction with gas chromatography-mass spectrometry (GC-MS).

The reaction of an alkene with DMDS, typically catalyzed by iodine, results in the addition of two methylthio (-SCH₃) groups across the double bond. researchgate.net When the resulting dithioether derivative of this compound is analyzed by GC-MS using electron ionization, it produces a characteristic fragmentation pattern. The most significant fragmentation occurs at the carbon-carbon bond that was originally the double bond, between the two newly introduced methylthio groups. researchgate.net

The resulting fragment ions are diagnostic for the original position of the double bond. The mass spectrum will show two major fragment ions, each containing one of the methylthio groups and the respective part of the original alkyl chain. By analyzing the masses of these fragments, the position of the double bond in this compound can be unequivocally confirmed as being at the C2 position. This method is highly reliable for the structural elucidation of unsaturated fatty acids and related compounds. researchgate.netsemanticscholar.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within them to stretch or bend. The FTIR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A sharp and intense absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the C=C double bond would give rise to a stretching vibration in the region of 1640-1680 cm⁻¹, although this peak can sometimes be weak. The C-H stretching vibrations of the methyl and methylene groups in the alkyl chain would appear as strong absorptions in the 2850-2960 cm⁻¹ range. Finally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1640-1680 | C=C stretch | Alkene |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 910-990 | =C-H bend | Alkene |

Note: These are typical wavenumber ranges and the exact position of the peaks can be influenced by the molecular environment.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser. nih.gov While FTIR is based on the absorption of light, Raman spectroscopy relies on changes in the polarizability of a molecule's electron cloud during a vibration. This often means that non-polar bonds, which are weak in FTIR, can produce strong signals in Raman spectra, and vice versa.

For this compound, the C=C stretching vibration of the double bond, which might be weak in the IR spectrum, is expected to show a strong and sharp peak in the Raman spectrum in the 1640-1680 cm⁻¹ region. Similarly, the C-C backbone stretching vibrations would also be more prominent. The C=O stretch of the carboxylic acid will also be present, typically around 1650-1750 cm⁻¹. The symmetric C-H stretching vibrations of the alkyl groups are also readily observed. The information from both FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule, confirming the presence and electronic environment of its various functional groups. nih.gov

Chromatographic Methods for Separation and Purity Assessment

The separation and purity assessment of this compound relies on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods employed for the analysis of this compound, particularly when dealing with complex mixtures or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for such analytes due to its versatility and the ability to separate compounds based on their hydrophobicity.

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, with the addition of an acid, such as formic acid or trifluoroacetic acid, to suppress the ionization of the carboxylic acid group and ensure good peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target analyte from impurities with different polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated carboxylic acid moiety exhibits UV absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for the analysis and purification of various compounds, including chiral molecules. afmps.benih.gov For this compound, which possesses a stereocenter, SFC is particularly advantageous for enantioselective separation. chromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. afmps.be The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

For the chiral separation of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. afmps.be A polar organic solvent, referred to as a co-solvent or modifier (e.g., methanol, ethanol, or isopropanol), is typically added to the CO₂ to increase the mobile phase's solvating power and improve interactions with the stationary phase. researchgate.net To enhance the peak shape and selectivity for acidic compounds like this compound, an acidic additive such as trifluoroacetic acid or a basic additive might be incorporated into the co-solvent. chromatographyonline.com The development of SFC methods can be accelerated through screening protocols that evaluate various columns and co-solvents to find the optimal conditions for separation. fagg.be

The advantages of SFC include reduced analysis times, lower consumption of organic solvents, and faster equilibration of the chromatographic system. chromatographyonline.com These features make SFC a highly attractive technique for high-throughput screening and purification in pharmaceutical and chemical research. researchgate.net

Table 2: Representative SFC Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid |

| Co-solvent Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

Reaction Mechanisms and Chemical Transformations of 5,7,7 Trimethyloct 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The electronic communication between the double bond and the carboxyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous. wikipedia.org This contrasts with isolated alkenes, which are typically nucleophilic.

The double bond of 5,7,7-Trimethyloct-2-enoic acid can undergo both electrophilic and nucleophilic addition reactions, with the specific pathway determined by the nature of the reagent.

Electrophilic Addition: While the double bond is electron-deficient, it can still react with strong electrophiles. In the addition of unsymmetrical reagents like hydrogen halides (H-X), the reaction proceeds via a mechanism where a proton first adds to the carbonyl oxygen. libretexts.org The resulting resonance-stabilized intermediate places a partial positive charge on the β-carbon. libretexts.org Subsequent attack by the nucleophile (e.g., Br⁻) occurs at this β-carbon, leading to an anti-Markovnikov addition product. libretexts.org

Nucleophilic Addition: The more characteristic reaction for α,β-unsaturated carbonyl compounds is nucleophilic conjugate addition (also known as 1,4-addition or Michael addition). wikipedia.orgwikipedia.orgwikipedia.org Weaker, soft nucleophiles preferentially attack the electrophilic β-carbon. jove.com This attack forms a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the saturated product. wikipedia.orglibretexts.orgopenstax.org A wide range of nucleophiles, including amines, thiols, and carbanions (like those from malonic esters), participate in this reaction. wikipedia.orgorganic-chemistry.org Stronger, hard nucleophiles like organolithium reagents may favor direct (1,2) addition to the carbonyl carbon. jove.com

Table 1: Addition Reactions to the Double Bond

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Electrophilic Addition | Hydrogen Halide | HBr | 3-Bromo-5,7,7-trimethyloctanoic acid |

| Nucleophilic Conjugate Addition (Aza-Michael) | Amine | R₂NH | 3-(Dialkylamino)-5,7,7-trimethyloctanoic acid |

| Nucleophilic Conjugate Addition (Thia-Michael) | Thiol | RSH | 3-(Alkylthio)-5,7,7-trimethyloctanoic acid rsc.org |

| Nucleophilic Conjugate Addition (Michael) | Stabilized Carbanion | Diethyl malonate | 3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-5,7,7-trimethyloctanoic acid wikipedia.org |

Oxidative processes targeting the double bond of this compound can lead to cleavage or the formation of an oxirane ring.

Epoxidation: The direct epoxidation of α,β-unsaturated carboxylic acids with common peroxy acids (like m-CPBA) can be challenging due to the electron-deficient nature of the alkene. youtube.com However, nucleophilic epoxidation under Weitz-Scheffer conditions, using hydrogen peroxide in the presence of a base (e.g., NaOH), is an effective method. youtube.comnih.gov The hydroperoxide anion acts as the nucleophile, attacking the β-carbon, followed by intramolecular displacement of a hydroxide (B78521) ion to form the epoxide ring. youtube.com Catalytic asymmetric epoxidation methods have also been developed for α,β-unsaturated carbonyl compounds. researchgate.netorganic-chemistry.org

Ozonolysis: Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond entirely. wikipedia.org The reaction initially forms an unstable primary ozonide, which rearranges and decomposes. rsc.org Depending on the workup conditions, the cleavage of this compound would yield 5,7,7-trimethyloctanal and glyoxylic acid (if oxidative workup) or formaldehyde (B43269) (if reductive workup). Ozonolysis of unsaturated carboxylic acids is a known pathway for the formation of smaller, more functionalized molecules. researchgate.net

Table 2: Oxidation Reactions of the Double Bond

| Reaction | Reagents | Product |

|---|---|---|

| Epoxidation | H₂O₂ / NaOH | 5,7,7-Trimethyl-2,3-epoxyoctanoic acid |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 4,6,6-Trimethylheptanoic acid + Oxalic acid |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 4,6,6-Trimethylheptanal + Glyoxylic acid |

Reduction of this compound can selectively target the double bond or reduce both the alkene and the carboxylic acid functionalities.

Hydrogenation: Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will selectively reduce the alkene, yielding the saturated carboxylic acid, 5,7,7-trimethyloctanoic acid. This conjugate reduction is a standard transformation for α,β-unsaturated carbonyls. wikipedia.org

Reduction of Both Groups: More powerful reducing agents or specific biocatalytic systems can reduce both the double bond and the carboxylic acid. For instance, some recombinant E. coli cells expressing carboxylic acid reductase (CAR) enzymes can hydrogenate α,β-unsaturated carboxylic acids to the corresponding saturated primary alcohols. rsc.org

Selective Reduction to Aldehydes or Allylic Alcohols: Advanced synthetic methods allow for more nuanced reductions. Copper hydride (CuH) catalyzed reactions, for example, have been developed for the asymmetric reduction of α,β-unsaturated carboxylic acids to β-chiral saturated aldehydes. nih.govacs.org Alternatively, in vitro two-enzyme systems can convert these acids into the corresponding allylic alcohols, preserving the double bond. rsc.orgrsc.org

Table 3: Reduction and Hydrogenation Pathways

| Pathway | Reagents / Catalyst | Product |

|---|---|---|

| Conjugate Hydrogenation | H₂, Pd/C | 5,7,7-Trimethyloctanoic acid |

| Reduction to Saturated Aldehyde | CuH catalyst, Silane | 5,7,7-Trimethyloctanal nih.gov |

| Reduction to Allylic Alcohol | CAR/GDH enzyme system | 5,7,7-Trimethyloct-2-en-1-ol rsc.orgsemanticscholar.org |

| Reduction to Saturated Alcohol | Recombinant E. coli (CAR) | 5,7,7-Trimethyloctan-1-ol rsc.org |

Isomerization and Rearrangement Reactions

Isomerization reactions of this compound can involve either the migration of the carbon-carbon double bond or the rearrangement of the branched carbon backbone. These transformations are typically facilitated by catalysts and specific reaction conditions.

The position of the double bond in unsaturated carboxylic acids is not always fixed. In the presence of a strong base, α,β-unsaturated carboxylic acids like this compound can undergo a reversible migration of the double bond to the β,γ-position, leading to an equilibrium between the two isomers. researchgate.netlibretexts.org This rearrangement occurs because the base can abstract a proton from the γ-carbon, forming a resonance-stabilized enolate intermediate, which can then be protonated at the α-carbon. However, ester derivatives are generally more susceptible to this type of rearrangement than the free acids. libretexts.org

Another pathway for double bond migration is through photochemical E/Z isomerization. For α,β-unsaturated esters, it has been demonstrated that irradiation can lead to the formation of geometric isomers. acs.org Furthermore, contra-thermodynamic isomerization from an α,β-unsaturated ester to a β,γ-unsaturated ester can be achieved through photoenolization, using chiral catalysts to achieve enantioselectivity. acs.org While this has been demonstrated on ester derivatives, similar principles could apply to the parent acid under specific catalytic conditions. A patent also describes the use of cycloalkanones as catalysts for the cis-trans isomerization of α,β-unsaturated carboxylic acids at elevated temperatures. google.com

It is also plausible that under thermal conditions, this compound could isomerize to its β,γ-unsaturated counterpart, which might then undergo other reactions such as decarboxylation through a cyclic transition state. stackexchange.com

The rearrangement of the carbon skeleton of branched-chain unsaturated acids can be effectively catalyzed by solid acid catalysts, particularly zeolites. researchgate.net This process is of significant interest for modifying the physical properties of fatty acids, for instance, to improve their cold flow behavior. researchgate.net The mechanism for these transformations proceeds through carbocationic intermediates on the acidic sites within the zeolite framework. nih.govresearchgate.net

For a molecule like this compound, the skeletal isomerization process within a zeolite catalyst would likely follow these steps:

Protonation : The double bond of the acid is protonated by a Brønsted acid site on the zeolite surface, forming a tertiary carbocation.

Rearrangement : The resulting carbocation can undergo a series of rearrangements, including hydride and methyl shifts, to form different branched isomers. The highly branched nature of the 5,7,7-trimethyl arrangement provides multiple possibilities for such rearrangements.

Deprotonation : The rearranged carbocation loses a proton to the zeolite framework, regenerating the active site and forming a new unsaturated branched-chain acid isomer.

The product distribution is highly dependent on the specific type of zeolite used, as the pore size and shape exert a shape-selective control over which isomers can form and diffuse out of the catalyst pores. nih.govlidsen.com Zeolites with larger pores might allow for more complex rearrangements, while those with smaller pores could favor specific, less bulky isomers. researchgate.net Competing reactions such as cracking and oligomerization can also occur, influenced by the reaction temperature and the nature of the acid sites within the zeolite. lidsen.com

| Catalyst Type | Proposed Mechanism | Key Factors | Potential Outcome for this compound |

| Zeolites (e.g., H-BEA, H-MCM-22) | Carbocationic rearrangement via protonation of the double bond. nih.govlidsen.com | Pore size, acid site density and strength, temperature. researchgate.netlidsen.com | Formation of a mixture of isomeric branched-chain C11 acids. |

Polymerization and Oligomerization Studies

As an α,β-unsaturated carbonyl compound, this compound is a monomer that can, in principle, undergo polymerization and oligomerization. nih.gov The conjugated system makes the β-carbon susceptible to nucleophilic attack, which can initiate polymerization. libretexts.org

α,β-Unsaturated carboxylic acids and their esters (acrylates and methacrylates) are well-known for their ability to form polymers. researchgate.netrsc.org This typically occurs via free-radical polymerization, where a radical initiator creates a propagating chain reaction. mdpi.com However, the reactivity of such monomers can be significantly influenced by steric hindrance. The bulky 1,1,3,3-tetramethylbutyl group at the γ- and δ-positions of this compound would likely reduce its rate of polymerization compared to less hindered acrylates due to steric effects. mdpi.com

Oligomerization, the formation of short-chain polymers, is a common related reaction. In the context of zeolite catalysis, oligomerization can occur as a side reaction during isomerization, where carbocation intermediates react with other alkene molecules instead of rearranging. nih.govlidsen.com Studies on the abiotic synthesis of proto-peptides have also explored the oligomerization of α- and β-amino acids and hydroxy acids, demonstrating that various backbone structures can be formed under condensation/dehydration conditions. nih.govgatech.edu While mechanistically different, these studies highlight the general tendency of functionalized acids to form oligomers.

The polymerization of bio-based acrylates is an area of active research, aiming to produce polymers from renewable resources. researchgate.netrsc.org Should this compound be derivable from biological feedstocks, its polymers could be of interest for applications requiring materials with specific thermal or physical properties imparted by the bulky side chain.

| Reaction Type | General Mechanism | Influence of this compound Structure |

| Polymerization | Free-radical addition to the double bond. mdpi.com | Steric hindrance from the branched alkyl chain may lower reactivity and molecular weight. mdpi.com |

| Oligomerization | Acid-catalyzed carbocation pathway or condensation. nih.govnih.gov | Can be a competing reaction during zeolite-catalyzed isomerization. lidsen.com |

Computational Chemistry and Theoretical Studies of 5,7,7 Trimethyloct 2 Enoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic nature of 5,7,7-Trimethyloct-2-enoic acid, from its preferred shapes to its interactions with its environment.

Conformational Analysis and Energy Landscapes

The structure of this compound is characterized by a nine-carbon chain with a carboxylic acid group, a double bond between the second and third carbons, and three methyl groups at positions 5, 7, and 7. This intricate structure allows for a multitude of possible three-dimensional arrangements, or conformations, due to the rotation around its single bonds.

| Computational Method | Purpose in Conformational Analysis | Expected Outcome for this compound |

| Molecular Mechanics (MM) | Rapidly explore a wide range of conformations and identify low-energy candidates. | Identification of several stable conformers, with the extended chain and folded structures being prominent. |

| Density Functional Theory (DFT) | Accurately calculate the energies of the candidate conformers to refine the energy landscape. | Precise energy differences between conformers, confirming the most stable arrangements. |

| NMR Spectroscopy (NOESY) | Experimentally validate predicted conformations by measuring through-space interactions between protons. mdpi.com | Confirmation of the predominant solution-phase conformation. |

Intermolecular Interactions and Self-Assembly of Branched Enoic Acids

The carboxylic acid group of this compound is a key player in its intermolecular interactions, capable of forming strong hydrogen bonds. This leads to the formation of dimers, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. This dimerization is a common feature of carboxylic acids. researchgate.net

Beyond dimerization, branched enoic acids like this compound can engage in self-assembly, organizing into larger supramolecular structures. nih.gov The nature of these assemblies is a delicate balance between the hydrogen bonding of the carboxyl groups and the van der Waals interactions of the branched alkyl chains. Molecular dynamics and Monte Carlo simulations are powerful tools to model these self-assembly processes, as demonstrated in studies of benzenedicarboxylic acids. acs.org For this compound, the bulky trimethyl-substituted chain would likely influence the packing of the molecules, potentially leading to less ordered assemblies compared to its linear counterparts.

Simulation of Interactions with Biological Membranes

Unsaturated fatty acids are integral components of biological membranes, and their interactions with lipid bilayers are crucial for membrane function. acs.orgnih.gov Molecular dynamics simulations can model the insertion and behavior of this compound within a model lipid bilayer. vanderbilt.edu

These simulations would likely show the polar carboxylic acid headgroup anchoring itself near the aqueous interface of the membrane, while the hydrophobic tail inserts into the nonpolar core of the bilayer. The presence of the double bond and the branched methyl groups would introduce kinks and disorder in the surrounding lipid chains, potentially increasing membrane fluidity. The extent of this disruption can be quantified by calculating order parameters of the lipid tails in the presence and absence of the fatty acid. Coarse-grained molecular dynamics simulations can be particularly useful for studying the large-scale and long-timescale phenomena associated with these interactions. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound.

Electronic Structure and Reactivity Predictions

DFT calculations can map the electron density distribution within the molecule, revealing its electronic structure. This allows for the calculation of various molecular descriptors that predict its reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

The presence of the electron-withdrawing carboxylic acid group and the electron-donating alkyl chain will create a specific electrostatic potential map, highlighting regions of positive and negative charge. The α,β-unsaturated nature of the carboxylic acid makes the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition reaction. libretexts.org

| Descriptor | Significance | Predicted Trend for this compound |

| HOMO Energy | Electron-donating ability | Moderate, influenced by the alkyl chain. |

| LUMO Energy | Electron-accepting ability | Lowered by the conjugated carboxyl group. |

| HOMO-LUMO Gap | Chemical stability and reactivity | A moderate gap suggesting reasonable stability. |

| Electrostatic Potential | Charge distribution and reactive sites | Negative potential around the carboxyl oxygen atoms, positive potential near the acidic proton. |

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which are invaluable for the experimental characterization of this compound. By calculating the magnetic shielding around each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. aocs.orgmagritek.com These predictions, when compared with experimental spectra, can help to confirm the molecule's structure and assign the observed signals to specific atoms.

Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, an infrared (IR) spectrum can be simulated. This would show characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch, the C=C stretch of the double bond, and the various C-H bending and stretching vibrations of the alkyl chain. Anharmonic DFT calculations have been shown to provide a detailed interpretation of the near-infrared (NIR) spectra of carboxylic acids. researchgate.net

| Spectroscopic Data | Predicted Key Features for this compound |

| ¹H NMR Chemical Shifts | Olefinic protons (C2-H, C3-H) in the 5.5-7.0 ppm region; protons alpha to the carbonyl (C4-H₂) around 2.2 ppm; distinct signals for the three methyl groups. |

| ¹³C NMR Chemical Shifts | Carbonyl carbon (C1) around 170-180 ppm; olefinic carbons (C2, C3) in the 120-150 ppm region; distinct signals for the branched alkyl carbons. |

| IR Frequencies | Strong C=O stretch around 1700 cm⁻¹; broad O-H stretch from 2500-3300 cm⁻¹; C=C stretch around 1650 cm⁻¹. |

Reaction Pathway Modeling and Transition State Analysis

The chemical behavior of this compound, particularly its reactivity involving the carbon-carbon double bond and the carboxylic acid group, can be extensively studied using computational methods. Reaction pathway modeling allows for the exploration of potential chemical transformations, such as isomerization, oxidation, and cyclization. A critical component of this modeling is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate and are crucial for determining reaction kinetics.

Isomerization Reactions:

One of the key reactions for unsaturated fatty acids is the isomerization of the double bond. For this compound, this could involve the migration of the double bond from the C2-C3 position to other locations along the carbon chain or a cis-trans isomerization. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the mechanisms of these processes. For instance, the isomerization of linoleic acid has been studied using DFT at the B3LYP/6-31*G level to understand the energy differences between cis and trans isomers and the activation energies involved in their interconversion. rsc.org Similar computational approaches could be applied to this compound to predict the relative stabilities of its isomers and the energy barriers for their interconversion.

A hypothetical reaction pathway for the acid-catalyzed isomerization of this compound could be modeled. This would involve the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield an isomer. Transition state calculations for each step would reveal the activation energies, and thus the likelihood and rate of each potential isomerization pathway. researchgate.net

Table 1: Hypothetical Energy Profile for Isomerization of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0 | Ground state of the initial molecule. |

| Transition State 1 (Protonation) | +15 to +25 | Energy barrier for the initial proton attack on the double bond. |

| Intermediate (Carbocation) | +5 to +10 | A transient, high-energy species formed during the reaction. |

| Transition State 2 (Deprotonation) | +10 to +20 | Energy barrier for the removal of a proton to form the isomer. |

| Product (Isomer) | -1 to +1 | Ground state of the isomerized molecule, indicating its relative stability. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from reaction pathway modeling. Actual values would require specific DFT calculations.

Transition State Analysis:

The transition state is a fleeting molecular configuration that is of paramount importance in chemical reactions. Computational chemistry provides tools to locate and analyze these structures. mcmaster.ca For a reaction such as the cyclization of an unsaturated fatty acid, which could be relevant for this compound under certain conditions, identifying the transition state geometry is key to understanding the reaction's stereoselectivity. e3s-conferences.org Vibrational frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

The biosynthesis of some natural products involves complex cyclizations, and computational studies have been instrumental in understanding these pathways where experimental observation is difficult. nih.gov While no specific studies on the biosynthesis of this compound are available, the methodologies used for terpenes and other fatty acids provide a clear blueprint for how such an investigation could be conducted. exlibrisgroup.comcapes.gov.br

Machine Learning Approaches for Structure-Property Relationships in Branched Fatty Acids

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models have become indispensable tools in predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For a branched fatty acid like this compound, these methods can offer predictions for a range of endpoints without the need for extensive experimental testing.

QSAR Modeling:

Table 2: Examples of Molecular Descriptors Relevant for Branched Fatty Acids

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Branching of the carbon skeleton. |

| Geometrical | Molecular Surface Area | The size and shape of the molecule. |

| Electronic | Dipole Moment | The distribution of charge within the molecule. |

| Physicochemical | LogP | The lipophilicity of the molecule. |

A QSAR model for predicting a property, such as the melting point or a specific biological activity, would be developed by finding a mathematical relationship between a set of these descriptors and the experimental values for a training set of molecules. This relationship can then be used to predict the property for new molecules like this compound.

Modern Machine Learning Techniques:

More advanced machine learning algorithms, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs), are increasingly being used to build more complex and accurate predictive models. stanford.eduresearchgate.net These methods can handle large datasets and capture non-linear relationships between molecular features and properties. For instance, machine learning models have been developed to predict the bioactivity of small molecules by learning from their structural data. nih.govacs.org

A hypothetical workflow for predicting the bioactivity of this compound using machine learning could involve:

Data Collection: Assembling a dataset of branched fatty acids with known bioactivities for a particular target.

Featurization: Calculating a diverse set of molecular descriptors for each molecule in the dataset.

Model Training: Using an algorithm like Random Forest to train a model on the dataset.

Prediction: Applying the trained model to the descriptors of this compound to predict its bioactivity.

Table 3: Illustrative Performance of Different Machine Learning Models in Bioactivity Prediction

| Machine Learning Model | Accuracy (%) | Precision (%) | Recall (%) |

| Logistic Regression | 75 | 72 | 75 |

| Support Vector Machine (SVM) | 82 | 80 | 82 |

| Random Forest | 88 | 87 | 88 |

| Deep Neural Network (DNN) | 90 | 89 | 90 |

Note: This table presents illustrative performance metrics for different ML models based on typical outcomes in cheminformatics and is not based on a specific study of this compound.

The application of these computational and machine learning methodologies holds significant promise for accelerating the understanding and potential application of unique fatty acids like this compound. While direct experimental and computational data on this specific molecule remains limited, the established frameworks for similar compounds provide a robust roadmap for future research.

Biochemical Pathways and Natural Occurrence of Branched Enoic Acids, Including 5,7,7 Trimethyloct 2 Enoic Acid

Biosynthesis of Methyl-Branched Fatty Acids in Organisms

The biosynthesis of methyl-branched fatty acids is a widespread process in various organisms, from bacteria to mammals, resulting in the formation of fatty acids with one or more methyl groups along the carbon chain. nih.govyoutube.com These branches influence the physical properties of the fatty acids, such as their melting points and fluidity, which are critical for the function of cell membranes. youtube.com The synthesis of these complex molecules involves a series of enzymatic reactions that utilize specific precursors and elongation machinery.

Role of Specific Enzymes (e.g., Thiolases, Ketoreductases, Dehydratases)

The biosynthesis of fatty acids, including branched-chain variants, is a cyclical process involving a suite of enzymes that work in concert. aocs.orgmsu.edu Key enzymatic steps include condensation, reduction, dehydration, and another reduction. msu.eduyoutube.comyoutube.com

Thiolases (specifically β-ketoacyl-CoA thiolases) are crucial enzymes that catalyze the carbon-carbon bond-forming Claisen condensation reaction. wikipedia.org In the context of branched-chain fatty acid synthesis, they can be involved in both the initiation and elongation steps. Thiolases are categorized as either degradative (thiolase I) or biosynthetic (thiolase II). nih.govebi.ac.uk Thiolase I has a broad substrate specificity and is primarily involved in degradative pathways like beta-oxidation, while thiolase II is specific for the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a key step in various biosynthetic pathways. nih.govebi.ac.uk

Ketoreductases (KRs) catalyze the first reduction step in the fatty acid synthesis cycle, converting a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP. youtube.comresearchgate.net This reaction utilizes NADPH as a reducing agent. youtube.com The stereochemistry of the resulting hydroxyl group is crucial for the subsequent dehydration step. Some ketoreductases exhibit specificity for branched substrates, playing a role in determining the structure of the final fatty acid. princeton.edu

Dehydratases (DHs), or 3-hydroxyacyl-CoA dehydratases, are responsible for the dehydration of the β-hydroxyacyl-ACP intermediate to form a trans-2,3-enoyl-ACP. aocs.orgacademie-sciences.fr This step introduces a double bond into the growing fatty acid chain. academie-sciences.fr In mammals, several 3-hydroxyacyl-CoA dehydratases (HACD1, HACD2, HACD3, HACD4) have been identified, each with potential roles in the synthesis of very long-chain fatty acids. researchgate.net

Elongation Mechanisms (e.g., Fatty Acid Synthase and Alpha-Ketoacid Elongation Pathways)

The elongation of the fatty acid chain is carried out by the Fatty Acid Synthase (FAS) complex. nih.govtaylorandfrancis.com In most organisms, fatty acid synthesis proceeds via the sequential addition of two-carbon units derived from malonyl-CoA. libretexts.org However, the FAS system can exhibit promiscuity, utilizing alternative extender units like methylmalonyl-CoA to introduce methyl branches into the fatty acid chain. nih.gov The ketoacyl synthase (KS) domain of the FAS is a key determinant of the elongation rate and substrate specificity. researchgate.net

The synthesis of branched-chain fatty acids often initiates with branched-chain α-keto acids derived from amino acid catabolism. wikipedia.orgnih.gov These α-keto acids are decarboxylated to form branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. wikipedia.org The fatty acid synthase then elongates these primers using malonyl-CoA as the extender unit. wikipedia.org The specificity of the enzyme that catalyzes the initial condensation of the acyl-CoA primer with malonyl-ACP distinguishes branched-chain fatty acid synthesis from straight-chain fatty acid synthesis. wikipedia.org

Precursors Derived from Branched-Chain Amino Acid Metabolism

The primary precursors for the synthesis of many methyl-branched fatty acids are the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. nih.govnih.govnih.gov The catabolism of these amino acids generates branched-chain α-keto acids, which are then oxidatively decarboxylated to form short-chain branched acyl-CoAs that serve as primers for fatty acid synthesis. wikipedia.orgwikipedia.org

Valine catabolism leads to the formation of isobutyryl-CoA. nih.gov

Leucine degradation produces isovaleryl-CoA. nih.gov

Isoleucine breakdown yields 2-methylbutyryl-CoA. wikipedia.org

These branched-chain acyl-CoAs can then be elongated by the fatty acid synthase system, resulting in the formation of iso- and anteiso-fatty acids. wikipedia.orgnih.gov The availability of these BCAA-derived precursors can directly influence the relative abundance of different branched-chain fatty acids produced by an organism. cdnsciencepub.com

Identification in Natural Products and Metabolites

5,7,7-Trimethyloct-2-enoic acid and other branched enoic acids are found as components of various natural products, particularly in microorganisms. They are often incorporated into larger, more complex molecules, contributing to their biological activity.

Occurrence in Microorganisms (e.g., Bacteria, Fungi)

Branched-chain fatty acids are common constituents of the lipids of many bacterial species, where they are thought to play a role in maintaining membrane fluidity. youtube.comnih.gov For example, Bacillus subtilis is known to produce a variety of branched-chain fatty acids, and the relative amounts of these can be influenced by the availability of branched-chain amino acid precursors in the growth medium. cdnsciencepub.com Similarly, Brevibacterium linens, a bacterium found on the surface of some cheeses, can produce branched-chain fatty acids from both amino acids and α-keto acids. nih.govnih.gov In some bacteria, like Staphylococcus aureus, branched-chain fatty acid synthesis is crucial for adapting to different environments. nih.govnih.gov

While less common as major components, branched-chain fatty acids are also found in fungi. For instance, studies on Aspergillus oryzae have identified multiple thiolase enzymes, indicating the metabolic potential for branched-chain fatty acid synthesis. nih.gov

Incorporation into Complex Lipids and Peptides (e.g., Lipopeptides, Polyketides)

Branched-chain fatty acids, including enoic acid derivatives, are frequently found as the lipid moiety of lipopeptides , which are a class of microbial surfactants. The structure of the fatty acid component can significantly influence the surface activity of the lipopeptide. nih.gov For example, the fatty acid composition of lichenysin A, a lipopeptide from Bacillus licheniformis, can be altered by supplementing the growth medium with branched-chain amino acids. nih.gov The fatty acid portion of these lipopeptides often consists of β-hydroxy fatty acids with iso- and anteiso-branching. nih.gov

Branched-chain fatty acids also serve as precursors and components in the biosynthesis of polyketides , a large and diverse class of natural products with a wide range of biological activities. nih.govyoutube.com Polyketide synthases (PKSs) can utilize branched-chain acyl-CoAs as starter units or incorporate them as extender units during the elongation process. nih.gov The structural diversity of polyketides is, in part, a result of the ability of PKS modules to recognize and incorporate these non-standard building blocks.

Metabolic Transformations and Fate in Biological Systems

The metabolism of branched enoic acids such as this compound involves several enzymatic modifications. These transformations are critical for their integration into or degradation within biological systems. The presence of both a double bond and methyl branches in its structure makes it a substrate for a unique set of enzymatic reactions.

Enzymatic Modification (e.g., Hydration, Hydroxylation)

The chemical structure of this compound, featuring a carbon-carbon double bond, makes it susceptible to enzymatic hydration. Fatty acid hydratases, for instance, are enzymes capable of adding water across a double bond. nih.gov The oleate (B1233923) hydratase (OAH) from Elizabethkingia meningoseptica (Em-OAH) can catalyze the asymmetric hydration of unactivated alkenes to produce chiral alcohols. nih.govresearchgate.net This process is regioselective, typically following anti-Markovnikov selectivity, which would result in the formation of a hydroxyl group on the carbon atom with more hydrogen substituents. nih.gov The reaction mechanism involves the protonation of the double bond, followed by the nucleophilic attack of a water molecule. nih.gov

Hydroxylation represents another key metabolic route. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes known to catalyze the hydroxylation of a wide range of substrates, including highly branched fatty acids. nih.govresearchgate.net For example, CYP102A1 from Bacillus megaterium and its mutants have demonstrated the ability to hydroxylate various branched fatty acids with high activity and regioselectivity. nih.govuni-stuttgart.de This process introduces a hydroxyl group into the fatty acid chain, increasing its polarity and altering its biological activity and subsequent metabolic fate. researchgate.net

Table 1: Key Enzymes in the Modification of Branched Enoic Acids

| Enzyme Class | Specific Enzyme Example | Action | Substrate Type |

|---|---|---|---|

| Hydratase | Oleate Hydratase (OAH) | Hydration | Unsaturated Fatty Acids |

Role in Microbial Metabolism

In the microbial world, branched-chain fatty acids (BCFAs) are significant components, particularly in the cell membranes of many bacteria. creative-proteomics.com The biosynthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.orgnih.gov These amino acids serve as precursors for the synthesis of short, branched-chain acyl-CoA primers like isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA. frontiersin.org

These primers initiate the synthesis of BCFAs. The enzyme β-ketoacyl-ACP synthase III (FabH) plays a crucial role in this initiation step, showing a preference for these branched-chain acyl-CoA primers in many Gram-positive bacteria. frontiersin.org The specific primer used determines the type of branching (iso- or anteiso-) in the resulting fatty acid. frontiersin.org

Conversely, the degradation of BCFAs is also a vital microbial process. Short- and branched-chain-specific acyl-CoA dehydrogenases are catabolic enzymes that compete for the same branched-chain acyl-CoA substrates that are used for synthesis. frontiersin.org The balance between the synthesis and degradation of BCFAs is critical for microbial growth and adaptation. frontiersin.org Certain anaerobic bacteria, such as Bacteroides ruminicola and Megasphaera elsdenii, are known to produce branched-chain volatile fatty acids through the metabolism of BCAAs. nih.gov

Table 2: Microbial Involvement in Branched-Chain Fatty Acid Metabolism

| Microbial Genus | Role | Metabolic Process | Precursors |

|---|---|---|---|

| Bacillus | Synthesis & Incorporation | Membrane Fluidity Regulation | Branched-Chain Amino Acids |

| Micrococcus | Synthesis & Degradation | Olefin & Fatty Acid Biosynthesis | Branched-Chain Amino Acids |

| Bacteroides | Production | Fermentation | Branched-Chain Amino Acids |

Structural Impact on Biomolecular Assemblies (e.g., Lipid Bilayers)

The unique structural characteristics of branched fatty acids like this compound have a profound impact on the properties of biomolecular assemblies, most notably lipid bilayers. The presence of methyl branches along the acyl chain disrupts the tight packing that is characteristic of straight-chain saturated fatty acids. frontiersin.org

This disruption leads to an increase in the fluidity of the cell membrane. creative-proteomics.com The methyl groups create steric hindrance, preventing the acyl chains from aligning in a crystalline lattice, which in turn lowers the phase transition temperature of the membrane. frontiersin.org This is a crucial adaptation for many bacteria, particularly Gram-positive species, allowing them to maintain membrane function across a range of environmental temperatures. frontiersin.orgfrontiersin.org For instance, in some Bacillus species, BCFAs can constitute up to 90% of the membrane lipid fatty acids, ensuring good membrane fluidity. creative-proteomics.com

The position and number of the methyl branches influence the extent of this effect. The complex branching pattern of a molecule like this compound would be expected to have a significant fluidizing effect on a lipid bilayer.

Table 3: Impact of Fatty Acid Branching on Lipid Bilayer Properties

| Fatty Acid Type | Packing Efficiency | Membrane Fluidity | Phase Transition Temperature |

|---|---|---|---|

| Straight-Chain Saturated | High | Low | High |

Environmental Fate and Degradation Mechanisms of 5,7,7 Trimethyloct 2 Enoic Acid

Abiotic Degradation Processes

Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the transformation of organic chemicals in the environment. For 5,7,7-Trimethyloct-2-enoic acid, the primary abiotic degradation routes are expected to be photolysis and, to a lesser extent, hydrolysis.